molecular formula C9H10INO B8418259 (4S)-6-iodochroman-4-amine

(4S)-6-iodochroman-4-amine

Cat. No.: B8418259
M. Wt: 275.09 g/mol
InChI Key: IMWOQKPUSMKPEC-QMMMGPOBSA-N
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Description

(4S)-6-Iodochroman-4-amine is a chiral chroman derivative characterized by an iodine substituent at the 6-position of the benzopyran ring and an amine group at the 4-position with an (S)-configuration. Chroman-4-amine derivatives are structurally related to bioactive molecules, such as serotonin receptor ligands or enzyme inhibitors, due to their bicyclic framework and stereochemical diversity.

The iodine atom at the 6-position introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets or influence metabolic stability compared to smaller halogens (e.g., Cl, F). The (S)-configuration at the 4-position is critical for enantioselective interactions with biological targets, as demonstrated in studies of related compounds like (S)-6-chlorochroman-4-amine hydrochloride .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

(4S)-6-iodo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H10INO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1

InChI Key

IMWOQKPUSMKPEC-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)I

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4S)-6-iodochroman-4-amine with structurally analogous chroman-4-amine derivatives, focusing on substituents, molecular properties, and stereochemistry.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound I (6), NH₂ (4), (S) C₉H₁₀INO ~273.1 (calculated) Not provided Steric bulk from iodine; chiral center at C4; potential for radiolabeling studies.
(S)-6-Chlorochroman-4-amine hydrochloride Cl (6), NH₂ (4), (S) C₉H₁₁Cl₂NO 220.1 1956436-48-8 Well-characterized; used as a chiral intermediate; hydrochloride salt improves solubility .
6-Bromo-7-methylchroman-4-amine Br (6), CH₃ (7) C₁₀H₁₂BrNO 241.12 13434-19-0 Bromine enhances lipophilicity; methyl group may sterically hinder metabolism .
6-Ethylchroman-4-amine C₂H₅ (6) C₁₁H₁₅NO 177.24 780734-91-0 Hydrophobic ethyl group increases membrane permeability; lower polarity .
6-Methoxychroman-4-amine hydrochloride OCH₃ (6) C₁₀H₁₄ClNO₂ 223.68 (calculated) 67858-19-9 Methoxy group donates electrons; enhances stability in acidic environments .
(S)-5,8-Difluorochroman-4-amine hydrochloride F (5,8), (S) C₉H₁₀ClF₂NO 221.63 1807940-80-2 Dual fluorine substituents increase electronegativity and metabolic resistance .

Key Comparative Insights:

Substituent Effects: Halogens (I, Cl, Br, F): Iodine’s large atomic radius and low electronegativity may reduce metabolic clearance compared to smaller halogens like chlorine or fluorine, which are more electronegative and prone to hydrogen bonding .

Stereochemical Considerations :
The (S)-configuration at the 4-position is conserved in pharmacologically active analogs, such as (S)-6-chlorochroman-4-amine hydrochloride, which exhibits enantioselective binding to serotonin receptors . This suggests that this compound may also display target-specific activity dependent on its chirality.

Applications and Research Gaps :

  • Chloro and bromo derivatives are frequently used as intermediates in synthesizing radiolabeled probes or bioactive molecules .
  • The iodine substituent in this compound could make it a candidate for radiolabeling (e.g., with ¹²⁵I) in imaging studies, though this remains speculative without direct evidence.
  • Methoxy and ethyl derivatives are less studied but may serve as precursors for antiviral or CNS-targeted drugs .

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